molecular formula C15H15N3O3S B13840157 4,5'-Di(desmethyl) Omeprazole

4,5'-Di(desmethyl) Omeprazole

Cat. No.: B13840157
M. Wt: 317.4 g/mol
InChI Key: KZBCVDVTEFYIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5’-Di(desmethyl) Omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is structurally similar to omeprazole but lacks two methyl groups, which may influence its chemical properties and biological activity. It is often used in scientific research to study the pharmacokinetics and metabolism of omeprazole and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Di(desmethyl) Omeprazole typically involves the demethylation of omeprazole or its intermediates. One common method includes the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of 4,5’-Di(desmethyl) Omeprazole may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by selective demethylation and purification steps. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5’-Di(desmethyl) Omeprazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peroxyacetic acid.

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5’-Di(desmethyl) Omeprazole is similar to that of omeprazole. It inhibits the H+/K±ATPase enzyme in the parietal cells of the stomach, reducing gastric acid secretion. The compound binds to the enzyme’s active site, preventing the final step of acid production. This inhibition leads to a decrease in gastric acidity, providing relief from acid-related disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5’-Di(desmethyl) Omeprazole is unique due to the absence of two methyl groups, which may affect its chemical reactivity and biological activity. This structural difference allows researchers to study the impact of methylation on the pharmacokinetics and efficacy of proton pump inhibitors .

Properties

Molecular Formula

C15H15N3O3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(6-hydroxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C15H15N3O3S/c1-8-6-16-13(9(2)14(8)20)7-22(21)15-17-11-4-3-10(19)5-12(11)18-15/h3-6,19H,7H2,1-2H3,(H,16,20)(H,17,18)

InChI Key

KZBCVDVTEFYIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C(C1=O)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.